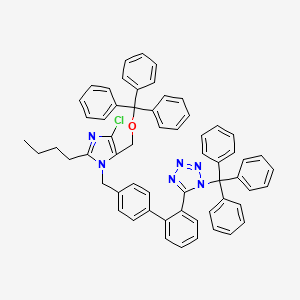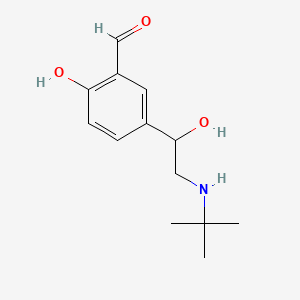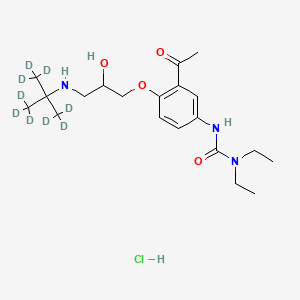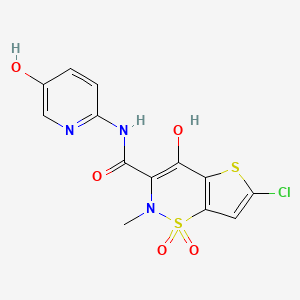
5'-Hydroxylornoxicam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Hydroxylornoxicam is a derivative of amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . It is a strong basic compound . It is an impurity of lornoxicam, a nonsteroidal anti-inflammatory drug (NSAID) used to treat inflammations and allergies .
Synthesis Analysis
Lornoxicam is converted into an inactive metabolite of 5’-hydroxylornoxicam mainly by the CYP2C9 enzyme in the body . The 5′-hydroxylation of lornoxicam by CYP2C9 was reduced in the presence of the CYP2C9*3 genotype in vitro .Molecular Structure Analysis
5’-Hydroxylornoxicam belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .Applications De Recherche Scientifique
Pharmacokinetics and Detection in Biological Fluids : A study by Suwa et al. (1993) developed a high-performance liquid chromatographic method with electrochemical detection for the simultaneous quantitation of lornoxicam and its 5'-hydroxy metabolite in human plasma. This method has been successfully applied in clinical studies, highlighting its importance in understanding the drug’s behavior in the human body (Suwa et al., 1993).
Metabolism Influenced by Genetic Factors : Research by Liu et al. (2006) investigated the effect of CYP2C9 genotypes on lornoxicam metabolism in healthy volunteers. It was found that the CYP2C9*3 allele significantly affects the metabolism of lornoxicam, and consequently, the pharmacokinetics of both lornoxicam and 5'-hydroxylornoxicam were significantly different between genotypes (Liu et al., 2006).
Detection Methodologies : Radhofer-Welte and Dittrich (1998) described a sensitive HPLC method for determining lornoxicam and this compound in plasma. This method was used in pharmacokinetic and bioavailability studies, indicating its utility in clinical research (Radhofer-Welte & Dittrich, 1998).
Pharmacokinetic Differences in Populations : Choi et al. (2011) evaluated the effects of the CYP2C9*1/*13 genotype on the pharmacokinetics of lornoxicam in healthy individuals. This study revealed significant differences in the metabolism and conversion of lornoxicam to this compound based on genetic variation, emphasizing the importance of considering genetic factors in drug metabolism (Choi et al., 2011).
Mécanisme D'action
Target of Action
5-Hydroxy Lornoxicam, also known as 5’-Hydroxylornoxicam, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are responsible for catalyzing the formation of prostaglandins and thromboxane from arachidonic acid . Prostaglandins act as messenger molecules in the process of inflammation .
Mode of Action
5-Hydroxy Lornoxicam, like other NSAIDs, exhibits its anti-inflammatory and analgesic activity through its inhibitory action on prostaglandin and thromboxane synthesis . This is achieved by inhibiting both COX-1 and COX-2 enzymes . The inhibition of these enzymes leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by 5-Hydroxy Lornoxicam is the prostaglandin-thromboxane pathway . By inhibiting the COX enzymes, 5-Hydroxy Lornoxicam prevents the conversion of arachidonic acid to prostaglandins and thromboxane . This results in a decrease in these mediators of inflammation, pain, fever, and swelling .
Pharmacokinetics
5-Hydroxy Lornoxicam exhibits a relatively short plasma half-life of 3 to 5 hours . Glucoroconjugated metabolites are excreted in urine and faeces with a half-life of about 11 hours . Lornoxicam and its metabolites bind extensively to plasma albumin .
Result of Action
The primary result of the action of 5-Hydroxy Lornoxicam is the reduction of inflammation, pain, fever, and swelling . This is achieved through the inhibition of prostaglandin and thromboxane synthesis, which are key mediators of these symptoms .
Action Environment
The action of 5-Hydroxy Lornoxicam is influenced by various environmental factors. Substantial concentrations of lornoxicam are attained in synovial fluid, the proposed site of action in chronic inflammatory arthropathies . Furthermore, the metabolism of lornoxicam is mainly by the CYP2C9 enzyme and a significant proportion of the metabolite is excreted in the urine through the kidneys , suggesting that renal function and genetic polymorphisms in CYP2C9 may influence the drug’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
5-Hydroxy Lornoxicam is metabolized by the cytochrome P4502DC9 enzyme . It inhibits the synthesis of prostaglandins via the inhibition of cyclooxygenase . This interaction plays a crucial role in its anti-inflammatory and analgesic effects .
Cellular Effects
5-Hydroxy Lornoxicam, through its parent compound Lornoxicam, inhibits polymorphonuclear leukocyte migration, the release of superoxide from human polymorphonuclear leukocytes, and the release of platelet-derived growth factor from human platelets . These actions contribute to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of 5-Hydroxy Lornoxicam involves the inhibition of cyclooxygenase enzymes, which are responsible for the formation of prostaglandins and thromboxane from arachidonic acid . This leads to the reduction of inflammation, pain, fever, and swelling .
Temporal Effects in Laboratory Settings
5-Hydroxy Lornoxicam has a relatively short plasma half-life of 3 to 4 hours . It is eliminated following biotransformation to 5′-hydroxy-lornoxicam, which does not undergo enterohepatic recirculation .
Dosage Effects in Animal Models
In animal pain models, Lornoxicam, the parent compound of 5-Hydroxy Lornoxicam, has shown significant analgesic activity . It was found to be more potent than other NSAIDs like tenoxicam and piroxicam .
Metabolic Pathways
5-Hydroxy Lornoxicam is metabolized completely by the CYP2C9 enzyme . The principal metabolite is 5’-hydroxy-lornoxicam, and only negligible amounts of intact Lornoxicam are excreted unchanged in the urine .
Transport and Distribution
5-Hydroxy Lornoxicam and its metabolites bind extensively to plasma albumin . This binding facilitates the transport and distribution of the compound within the body .
Subcellular Localization
The subcellular localization of 5-Hydroxy Lornoxicam is not explicitly reported in the literature. Given that it is metabolized in the liver by the CYP2C9 enzyme , it can be inferred that it is likely localized in the liver cells where this enzyme is present.
Propriétés
IUPAC Name |
6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5S2/c1-17-10(13(20)16-9-3-2-6(18)5-15-9)11(19)12-7(24(17,21)22)4-8(14)23-12/h2-5,18-19H,1H3,(H,15,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOMZUZLRFQVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123252-96-0 |
Source


|
| Record name | 2H-Thieno(2,3-e)-1,2-thiazine-3-carboxamide, 6-chloro-4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123252960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the significance of the CYP2C9*13 allele in the metabolism of lornoxicam?
A1: The CYP2C913 allele significantly impacts lornoxicam metabolism by reducing the conversion of lornoxicam to 5'-hydroxylornoxicam. [, ] This allele leads to decreased enzymatic activity of CYP2C9, similar to the more commonly studied CYP2C93 allele. [] As a result, individuals carrying the CYP2C913 allele exhibit higher lornoxicam concentrations and a longer half-life compared to those with the wild-type CYP2C91 allele. [, ] This altered metabolic profile could potentially lead to increased drug exposure and a higher risk of side effects in individuals carrying the CYP2C9*13 allele.
Q2: How does the formation of this compound differ between individuals with different CYP2C9 genotypes?
A2: Research indicates individuals with the CYP2C91/13 genotype show significantly lower this compound Cmax and AUCinf compared to individuals with the CYP2C91/1 genotype. [] Interestingly, while the CYP2C91/13 genotype exhibits a reduced conversion rate to this compound similar to the CYP2C91/3 genotype, individuals with the CYP2C91/13 genotype display a higher this compound Cmax than those with the CYP2C91/3 genotype. [] This suggests potential differences in the pharmacokinetics of this compound formation between these genotypes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

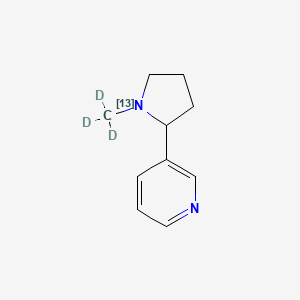
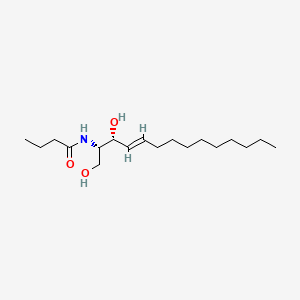
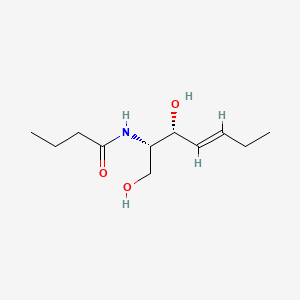
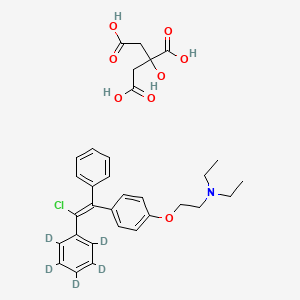
![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)

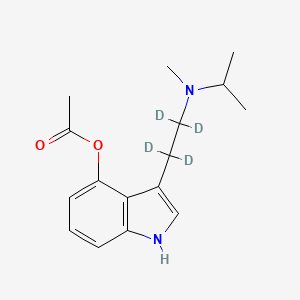


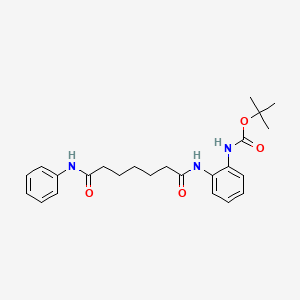
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)
